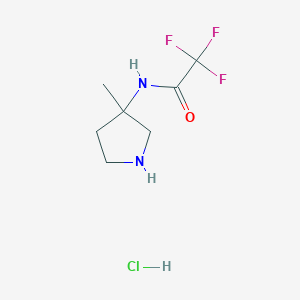

2,2,2-trifluoro-N-(3-methylpyrrolidin-3-yl)acetamide hydrochloride

Description

Properties

IUPAC Name |

2,2,2-trifluoro-N-(3-methylpyrrolidin-3-yl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3N2O.ClH/c1-6(2-3-11-4-6)12-5(13)7(8,9)10;/h11H,2-4H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVSABCAWWVOCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)NC(=O)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation of 3-Methylpyrrolidin-3-Amine

This single-step method involves reacting the amine with trifluoroacetyl chloride under Schotten-Baumann conditions:

- Dissolve 3-methylpyrrolidin-3-amine (1.0 eq) in anhydrous dichloromethane (DCM) at 0–5°C.

- Add triethylamine (1.2 eq) as an acid scavenger.

- Introduce trifluoroacetyl chloride (1.1 eq) dropwise over 30 minutes, maintaining temperature <10°C.

- Warm to room temperature and stir for 12 hours.

- Quench with 1N HCl, extract organic layer, and concentrate.

- Precipitate hydrochloride salt via HCl(g) saturation in ethyl acetate.

Optimization Data :

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 0–10°C | Prevents exotherm |

| Solvent | DCM/EtOAc | 89% vs 78% (THF) |

| Equivalents (TFA-Cl) | 1.05–1.10 | Minimizes diacylation |

Challenges :

Protected Amine Strategy via Boc Intermediates

To circumvent selectivity issues, a Boc-protected intermediate route is employed:

Step 1: Boc Protection

React 3-methylpyrrolidin-3-amine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C (94% yield).

Step 2: Acylation

- Treat Boc-protected amine (1.0 eq) with trifluoroacetic anhydride (1.2 eq) in DCM.

- Catalyze with 4-dimethylaminopyridine (DMAP, 0.1 eq).

- Stir at 25°C for 6 hours.

Step 3: Deprotection and Salt Formation

- Cleave Boc group with HCl/dioxane (4M, 2.5 eq).

- Concentrate and recrystallize from ethanol/ethyl acetate (82% overall yield).

Advantages :

Alternative Method: Reductive Amination Pathway

For substrates requiring stereochemical control, a reductive amination approach is documented:

Procedure :

- Condense 3-methylpyrrolidin-3-one with ammonium acetate in methanol.

- Reduce with sodium cyanoborohydride (NaBH₃CN) at pH 5–6.

- Acylate in situ with trifluoroacetic anhydride.

- Isolate hydrochloride salt via ion-exchange chromatography.

Key Data :

- Stereoselectivity : 7:1 dr favoring cis-isomer.

- Catalyst : Pd/C (5% wt) enables hydrogenolytic debenzylation.

Industrial-Scale Process Considerations

Solvent Systems

Temperature Control

Quality Control Metrics

| Parameter | Specification | Analytical Method |

|---|---|---|

| Purity | ≥99.0% | HPLC (C18, 0.1% TFA) |

| Residual Solvents | <500 ppm (ICH Q3C) | GC-MS |

| Chloride Content | 18.5–19.5% | Argentometric titration |

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Acylation | 78–89 | 95–98 | Pilot-plant viable |

| Boc Protection | 80–82 | 99+ | Requires extra steps |

| Reductive Amination | 65–70 | 92–95 | Limited to lab scale |

Trade-offs :

- Direct acylation offers simplicity but risks impurities.

- Protected routes increase yield at the cost of additional steps.

Critical Process Validation Steps

Reaction Monitoring

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(3-methylpyrrolidin-3-yl)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetamide group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

2,2,2-Trifluoro-N-(3-methylpyrrolidin-3-yl)acetamide hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(3-methylpyrrolidin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This facilitates its binding to active sites on enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared below with analogous trifluoroacetamide derivatives:

Structural Analogues with Heterocyclic Amine Substituents

- N-(4-Amino-1-naphthyl)-2,2,2-trifluoro-N-[3-(1-piperidinyl)propyl]acetamide hydrochloride (): Features a naphthyl group and a piperidinylpropyl chain.

- 2,2,2-Trifluoro-N-[(1,2,3,4-tetrahydroisoquinolin-3-yl)methyl]acetamide hydrochloride (): Tetrahydroisoquinoline-derived substituent. Molecular weight: 294.7 g/mol, significantly higher than the target compound, suggesting extended pharmacokinetic half-life .

Analogues with Aliphatic Amine Substituents

- 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (): Simple ethylamine backbone with an amino group. Lower structural similarity (0.55), resulting in reduced steric hindrance and possibly higher reactivity .

(3R)-(+)-3-(Trifluoroacetamido)pyrrolidine hydrochloride ():

Piperidine-Based Analogues

Aromatic and Hybrid Analogues

- 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]acetamide (): Dual pyridine rings and a chloro-trifluoromethyl group.

2,2,2-Trifluoro-N-(4-fluoro-3-piperidin-4-yl-benzyl)acetamide hydrochloride ():

Key Comparative Insights

- Molecular Weight and Solubility: Hydrochloride salts (e.g., target compound, ) generally exhibit higher aqueous solubility than non-ionic analogues (e.g., ).

- Biological Interactions : Pyrrolidine/piperidine rings influence target selectivity (e.g., CNS vs. peripheral targets), while aromatic substituents (naphthyl, pyridyl) may enhance binding to enzymes or receptors with hydrophobic pockets.

- Synthetic Complexity : Compounds with stereocenters () or bulky groups () require more intricate synthetic routes compared to simpler derivatives ().

Research Implications

The target compound’s balance of rigidity (pyrrolidine) and lipophilicity (trifluoromethyl) positions it as a candidate for central nervous system drug development. Structural modifications, such as introducing fluorine on aromatic rings () or chiral centers (), could optimize pharmacokinetic profiles. Further studies should explore its comparative efficacy in vitro and in vivo against the analogues discussed.

Biological Activity

2,2,2-Trifluoro-N-(3-methylpyrrolidin-3-yl)acetamide hydrochloride is a compound with significant biological activity, particularly in pharmacological and biochemical applications. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : C₅H₈ClF₃N₂O

- Molecular Weight : 196.58 g/mol

- CAS Number : 1132-61-2

The compound features a trifluoromethyl group which enhances its lipophilicity and biological activity compared to non-fluorinated analogs.

The biological activity of 2,2,2-trifluoro-N-(3-methylpyrrolidin-3-yl)acetamide hydrochloride is primarily attributed to its interaction with various biological targets. It acts as an organic buffering agent , maintaining physiological pH in cell culture systems, which is critical for cellular functions and enzyme activities .

Key Mechanisms:

- Buffering Capacity : The compound stabilizes pH levels in biological systems, particularly in cell cultures where pH fluctuations can adversely affect cellular metabolism and growth.

- Enzyme Modulation : Preliminary studies suggest that it may influence enzyme activities involved in metabolic pathways by altering the local environment's pH .

Biological Activity

Research indicates that this compound exhibits a range of biological effects:

Antimicrobial Activity

Studies have shown that compounds with similar structures can possess antimicrobial properties. While specific data on this compound is limited, the presence of the trifluoromethyl group often correlates with enhanced antimicrobial efficacy against various pathogens.

Neuropharmacological Effects

The structural similarity to other pyrrolidine derivatives suggests potential neuropharmacological effects. Compounds like these have been studied for their interactions with neurotransmitter systems, particularly in modulating GABAergic and dopaminergic pathways.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.